Moderate Affinity CD73 Inhibition: A Useful Pharmacological Tool Distinct from Potent Clinical Candidates
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol inhibits recombinant rat CD73 with a Ki of 87 nM [1]. This affinity is significantly weaker than that of the potent, clinical-stage small molecule inhibitor AB-680 (Quemliclustat), which has a Ki of 4.9 pM for human CD73 [2]. The 17,755-fold difference in potency positions this compound not as a therapeutic lead, but as a valuable, less potent pharmacological tool for studies where complete enzymatic ablation is not desired, or as a starting point for fragment-based drug discovery.
| Evidence Dimension | CD73 Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 87 nM |
| Comparator Or Baseline | AB-680 (Quemliclustat) Ki = 4.9 pM |
| Quantified Difference | Target compound is 17,755-fold less potent |
| Conditions | Inhibition of recombinant rat C-terminal His-tagged soluble CD73 expressed in baculovirus-infected Sf9 insect cells using [2,8-3H]AMP as substrate. |
Why This Matters
For researchers seeking a CD73 inhibitor probe with moderate, tunable activity rather than near-complete blockade, this compound offers a clearly defined, weaker potency window compared to gold-standard inhibitors like AB-680.
- [1] BindingDB. BDBM50523545 CHEMBL4538320. Enzyme Inhibition Constant Data. Retrieved 2026. View Source
- [2] TargetMol. AB-680 Product Datasheet. CD73 Inhibitor. Retrieved 2026. View Source
